Cas no 1805835-28-2 (Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate)

Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate
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- インチ: 1S/C14H16O6/c1-3-11(15)10-7-8(12(16)13(17)18)5-6-9(10)14(19)20-4-2/h5-7,12,16H,3-4H2,1-2H3,(H,17,18)
- InChIKey: FKMFGOGHJSYOQN-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C=CC(C(=O)OCC)=C(C(CC)=O)C=1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 7
- 複雑さ: 378
- XLogP3: 1.2
- トポロジー分子極性表面積: 101
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015006634-1g |
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate |
1805835-28-2 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015006634-500mg |
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate |
1805835-28-2 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015006634-250mg |
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate |
1805835-28-2 | 97% | 250mg |
484.80 USD | 2021-06-21 |
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoateに関する追加情報
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate (CAS No. 1805835-28-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate (CAS No. 1805835-28-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and is characterized by its intricate functional groups, including a carboxylic acid, hydroxyl, and ester moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.
The molecular formula of Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate is C16H16O6, with a molecular weight of approximately 316.30 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of benzoic acid derivatives with appropriate reagents to introduce the desired functional groups. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for the production of this compound, which has further enhanced its accessibility for research purposes.
In terms of physical properties, Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate is a white crystalline solid at room temperature with a melting point ranging from 145°C to 147°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These solubility characteristics are crucial for its use in various experimental setups, including in vitro and in vivo studies.
The chemical stability of Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate is an important consideration for its application in medicinal chemistry. The compound is generally stable under standard laboratory conditions but may undergo hydrolysis in strongly acidic or basic environments. This hydrolysis can lead to the formation of carboxylic acid and alcohol products, which can affect the compound's biological activity. Therefore, careful handling and storage conditions are recommended to maintain its integrity.
One of the key areas where Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate has shown promise is in the field of anti-inflammatory drug development. Recent studies have demonstrated that this compound possesses potent anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings have significant implications for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
In addition to its anti-inflammatory effects, Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate has also been investigated for its potential as an antioxidant agent. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is associated with various chronic diseases such as cardiovascular disease and neurodegenerative disorders. Preliminary studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage, making it a promising candidate for further research in this area.
The pharmacokinetic properties of Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate are another important aspect that has been studied extensively. Research has shown that the compound exhibits good oral bioavailability and can be effectively absorbed into the bloodstream following oral administration. It also demonstrates favorable distribution characteristics, with significant accumulation in target tissues such as the liver and kidneys. These pharmacokinetic properties are essential for ensuring that the compound reaches its intended site of action and exerts its therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. Further studies are needed to fully understand its long-term safety profile and potential interactions with other medications.
Beyond its therapeutic applications, Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate has also found use as a research tool in various scientific disciplines. Its unique chemical structure makes it an ideal candidate for studying enzyme kinetics, receptor binding, and other biological processes. Additionally, it serves as a valuable starting material for the synthesis of more complex molecules with diverse biological activities.
In conclusion, Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate (CAS No. 1805835-28-2) is a multifaceted compound with significant potential in medicinal chemistry. Its anti-inflammatory and antioxidant properties, coupled with favorable pharmacokinetic characteristics, make it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and insights into the mechanisms underlying its biological activity, further solidifying its importance in the field.
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